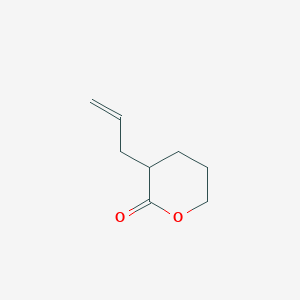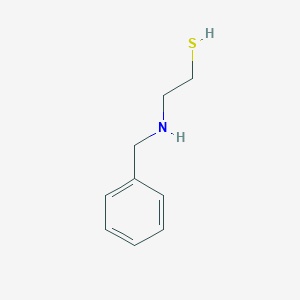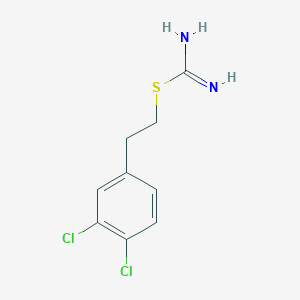
4-Methoxy-2,3-dihydrobenzofuran-3-amine
Vue d'ensemble
Description
4-Methoxy-2,3-dihydrobenzofuran-3-amine is an organic compound with the molecular formula C9H11NO2. It is a derivative of benzofuran, a heterocyclic compound known for its diverse biological activities and applications in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2,3-dihydrobenzofuran-3-amine typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Another approach involves the reaction of 2-(allyloxy)anilines with DABCO-bis(sulfur dioxide) and aryl propiolates, generating a 2-(allyloxy)aryl radical in situ, which undergoes intramolecular addition to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions and scaling up laboratory procedures, can be applied to produce this compound on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methoxy-2,3-dihydrobenzofuran-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups into the benzofuran ring .
Applications De Recherche Scientifique
4-Methoxy-2,3-dihydrobenzofuran-3-amine has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 4-Methoxy-2,3-dihydrobenzofuran-3-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, benzofuran derivatives have been shown to inhibit certain enzymes involved in microbial growth, making them effective antimicrobial agents . The exact molecular targets and pathways depend on the specific application and the compound’s structural modifications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Psoralen: A benzofuran derivative used in the treatment of skin diseases like psoriasis and vitiligo.
8-Methoxypsoralen: Another benzofuran derivative with similar applications to psoralen.
Angelicin: A benzofuran derivative with potential anticancer properties.
Uniqueness
4-Methoxy-2,3-dihydrobenzofuran-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C9H11NO2 |
|---|---|
Poids moléculaire |
165.19 g/mol |
Nom IUPAC |
4-methoxy-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C9H11NO2/c1-11-7-3-2-4-8-9(7)6(10)5-12-8/h2-4,6H,5,10H2,1H3 |
Clé InChI |
HJDRZCNWTNXKQN-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC2=C1C(CO2)N |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 4-fluorothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B8797240.png)





![2-Amino-9-((3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-1H-purin-6(9H)-one](/img/structure/B8797281.png)




